Methyl 2-amino-5-nitrobenzoate
Overview
Description
Methyl 2-amino-5-nitrobenzoate: is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group at the 2-position and a nitro group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action:
The synthesis of Methyl 2-amino-5-nitrobenzoate involves several steps, including nitration and conversion of the nitro group to an amine . The nitro group is meta directing, which means that the first step must be nitration. Let’s break down the process:
Action Environment:
Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s stability, efficacy, and bioavailability. For instance, pH variations may impact solubility and absorption.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Methyl 2-aminobenzoate: One common method involves the nitration of methyl 2-aminobenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the nitration process and avoid over-nitration.
Reduction of Methyl 2-nitrobenzoate: Another method involves the reduction of methyl 2-nitrobenzoate to methyl 2-amino-5-nitrobenzoate. This can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 2-amino-5-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group, forming methyl 2,5-diaminobenzoate. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Oxidation: The compound can undergo oxidation reactions, although these are less common. Strong oxidizing agents can potentially oxidize the amino group to a nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Methyl 2,5-diaminobenzoate.
Substitution: Various amides depending on the acylating agent used.
Oxidation: Potential formation of nitro derivatives.
Scientific Research Applications
Chemistry: Methyl 2-amino-5-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound and its derivatives are explored for potential therapeutic applications. For instance, they may serve as building blocks for drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials for electronic applications.
Comparison with Similar Compounds
Methyl 2-amino-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.
Methyl 2-nitrobenzoate: Lacks the amino group, only has the nitro group.
Methyl 3-nitrobenzoate: Nitro group at the 3-position, lacks the amino group.
Uniqueness: Methyl 2-amino-5-nitrobenzoate is unique due to the specific positioning of both the amino and nitro groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-amino-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQBLPBLKSXCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380485 | |
Record name | methyl 2-amino-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3816-62-4 | |
Record name | methyl 2-amino-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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